2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 2’ position and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: Introduction of the hydroxymethyl group at the 2’ position can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Carboxylation: The carboxylic acid group at the 4 position can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 2’-(Carboxymethyl)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-aldehyde or 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2’-(Hydroxymethyl)[1,1’-biphenyl]-2-carboxylic acid
- 2’-(Hydroxymethyl)biphenyl-3-carboxylic acid
- 2’-(Hydroxymethyl)[1,1’-biphenyl]-2-ol
Uniqueness
2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNNFTYLMTWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600695 |
Source
|
Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679407-00-2 |
Source
|
Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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